molecular formula C20H22O4 B044409 Dibenzyl adipate CAS No. 2451-84-5

Dibenzyl adipate

Cat. No.: B044409
CAS No.: 2451-84-5
M. Wt: 326.4 g/mol
InChI Key: AEUORZZHALJMBM-UHFFFAOYSA-N
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Description

Dibenzyl adipate is an organic compound with the molecular formula C20H22O4. It is an ester derived from the reaction between adipic acid and benzyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a white or colorless to light yellow solid at room temperature and has a melting point of approximately 36°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl adipate can be synthesized through the esterification of adipic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester. The reaction can be represented as follows:

Adipic Acid+2Benzyl AlcoholDibenzyl Adipate+Water\text{Adipic Acid} + 2 \text{Benzyl Alcohol} \rightarrow \text{this compound} + \text{Water} Adipic Acid+2Benzyl Alcohol→Dibenzyl Adipate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl adipate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into adipic acid and benzyl alcohol.

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Adipic acid and benzyl alcohol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives

Scientific Research Applications

Dibenzyl adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl adipate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release adipic acid and benzyl alcohol, which can then participate in further biochemical reactions. The hydrolysis of this compound is catalyzed by esterases, enzymes that specifically target ester bonds. This process is essential for the metabolism and utilization of the compound in biological systems .

Comparison with Similar Compounds

Dibenzyl adipate can be compared with other similar compounds, such as:

    Dibutyl adipate: Another ester of adipic acid, but with butyl alcohol instead of benzyl alcohol. It is also used as a plasticizer and has similar properties.

    Diethyl adipate: An ester of adipic acid with ethyl alcohol, used in similar applications but with different physical properties.

    Dimethyl adipate: An ester of adipic acid with methyl alcohol, commonly used as a solvent and intermediate in organic synthesis.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its higher molecular weight and aromatic benzyl groups contribute to its stability and versatility in various applications .

Properties

IUPAC Name

dibenzyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUORZZHALJMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062427
Record name Dibenzyl adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2451-84-5
Record name Dibenzyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2451-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzyl adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(phenylmethyl) ester
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Record name Dibenzyl adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl adipate
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Record name DIBENZYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKX63ROM
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Synthesis routes and methods

Procedure details

A 3 L flask equipped with a stirrer, a thermometer, and a dehydration tube was charged with 438 g of adipic acid, 779 g of benzyl alcohol, and 5.7 g of paratoluenesulfonic acid monohydrate, and the components were reacted at 120° C. for 4 hours under a reduced pressure of from 6 to 10.7 kPa, while blowing nitrogen (500 mL/minute) into a space portion. The reaction mixture had an acid value of 1.2 (KOH mg/g). Eight grams of an adsorbent KYOWAAD 500SH (manufactured by Kyowa Kagaku Kogyo) was added to the reaction mixture, and the mixture was stirred at 80° C. and 2.7 kPa for 45 minutes. Thereafter, benzyl alcohol was distilled off at a liquid temperature of from 120° to 183° C. and a pressure of 0.27 kPa, and cooled to 80° C., and the residue was filtered under a reduced pressure, to provide dibenzyl adipate as a filtrate. The resulting dibenzyl adipate had an acid value of 0.16 (KOH mg/g), a saponification value of 512 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g), and a hue APHA of 80.
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
779 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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